molecular formula C9H13NO3 B125895 3,4,5-Trimethoxyaniline CAS No. 24313-88-0

3,4,5-Trimethoxyaniline

Cat. No. B125895
CAS RN: 24313-88-0
M. Wt: 183.2 g/mol
InChI Key: XEFRNCLPPFDWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxyaniline is an organic compound characterized by an aromatic ring adorned with three methoxy groups positioned at the 3, 4, and 5 locations . It is a tri-substituted aniline derivative with sympatholytic activity . It is used in the preparation of a novel class of anticancer agents .


Synthesis Analysis

The synthesis of 3,4,5-Trimethoxyaniline involves the reaction of 2-acyl-1,4-naphthoquinone with disubstituted anilines . After the emission of gas has ceased, the reaction mixture is heated at reflux for 1 hour, cooled to room temperature, filtered, and evaporated to afford the product as a white solid .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxyaniline is C9H13NO3 . It has an average mass of 183.204 Da and a monoisotopic mass of 183.089539 Da .


Physical And Chemical Properties Analysis

3,4,5-Trimethoxyaniline is an off-white to beige-brown, grey or pink powder . It has a melting point of 110-113 °C (lit.) .

Scientific Research Applications

Organic Synthesis Building Block

3,4,5-Trimethoxyaniline: serves as a versatile building block in organic synthesis. It’s used to construct complex molecules due to its three methoxy groups, which can be selectively demethylated to reveal hydroxyl groups for further chemical transformations .

Antioxidant and Antibacterial Agent Synthesis

Recent studies have shown that derivatives of 3,4,5-Trimethoxyaniline exhibit antioxidant properties, scavenging free radicals effectively. Additionally, these derivatives demonstrate selective antibacterial activity against certain Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Antitubulin Agents

Compounds derived from 3,4,5-Trimethoxyaniline have been evaluated as antitubulin agents. These agents disrupt the process of cell division by inhibiting tubulin polymerization, which is a promising approach for cancer therapy. The derivatives show strong inhibition of tubulin polymerization and possess the potential to inhibit cancer cell growth .

Molecular Spectroscopy

The compound is also valuable in molecular spectroscopy. Its distinct chemical structure makes it suitable for studying interactions within molecules and between molecules and light. This can lead to advancements in understanding molecular behavior and designing better spectroscopic techniques .

Mechanism of Action

While the complete mechanism of action for 3,4,5-Trimethoxyaniline remains elusive, it is speculated to function as an agonist at specific G protein-coupled receptors . These receptors play a pivotal role in regulating diverse physiological processes like cell proliferation and differentiation .

Safety and Hazards

3,4,5-Trimethoxyaniline may cause respiratory irritation, is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation .

properties

IUPAC Name

3,4,5-trimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRNCLPPFDWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066979
Record name 3,4,5-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxyaniline

CAS RN

24313-88-0
Record name 3,4,5-Trimethoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24313-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3,4,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24313-88-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 3,4,5-trimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4,5-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-Trimethoxyaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJM47ZMQ5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1,2,3-trimethoxy-5-nitrobenzene (6.64 g, 31.2 mmol) in ethanol (250 mL) was added palladium on carbon (10%, 300 mg) and hydrazine hydrate (85%, 5.7 mL). After emission of gas has ceased, the reaction mixture was heated at refluxed for 1 hour, cooling to room temperature, filtered and evaporated to afford the product 3,4,5-trimethoxyaniline as a white solid (5.5 g, yield 96.4%). 1H NMR (400 MHz, DMSO-d6) δ ppm 5.86 (s, 2H), 4.82 (br, 2H), 3.64 (s, 6H), 3.50 (s, 3H).
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trimethoxyaniline
Reactant of Route 2
Reactant of Route 2
3,4,5-Trimethoxyaniline
Reactant of Route 3
3,4,5-Trimethoxyaniline
Reactant of Route 4
3,4,5-Trimethoxyaniline
Reactant of Route 5
3,4,5-Trimethoxyaniline
Reactant of Route 6
3,4,5-Trimethoxyaniline

Q & A

Q1: What is the molecular formula and weight of 3,4,5-trimethoxyaniline?

A1: 3,4,5-Trimethoxyaniline has the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol. []

Q2: What are the common spectroscopic characterization techniques used for 3,4,5-trimethoxyaniline?

A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FT-IR), gas chromatography-mass spectrometry (GC-MS), 1H-NMR, and 13C-NMR to characterize 3,4,5-trimethoxyaniline and its intermediates. [, , , ]

Q3: Can you describe different synthetic routes for 3,4,5-trimethoxyaniline?

A3: 3,4,5-Trimethoxyaniline can be synthesized through several pathways:

  • From 3,4,5-trimethoxybenzoic acid: This route involves chlorination of the acid, amidation of the resulting 3,4,5-trimethoxybenzoyl chloride, and a Hofmann rearrangement of 3,4,5-trimethoxybenzamide. []
  • From gallic acid: This method utilizes methylation, nitration, and reduction reactions starting with gallic acid. [, ]
  • From 3,4,5-trimethoxynitrobenzene: This approach involves the reduction of 3,4,5-trimethoxynitrobenzene. Researchers have optimized this route to improve yield and reduce reaction time. []

Q4: What is known about the reactivity of 3,4,5-trimethoxyaniline with tropenylium ion?

A4: Studies show that reacting 3,4,5-trimethoxyaniline with tropenylium ion can lead to both C-tropenylation and Schiff base formation. Interestingly, detropenylation can also occur in the presence of acid. []

Q5: How can 3,4,5-trimethoxyaniline be used in the synthesis of other compounds?

A5: 3,4,5-Trimethoxyaniline serves as a valuable building block for synthesizing various compounds:

  • 3,4,5-Trimethoxybenzenesulfonamides: Synthesized from 3,4,5-trimethoxyaniline via the Meerwein reaction, these compounds have potential biological applications. []
  • Naphthylidene substituted anilines: These compounds, including those derived from 3,4,5-trimethoxyaniline, have been studied for their keto-enol tautomerism. []
  • Aryl diazonium salts: Electrodeposition of these salts, derived from 3,4,5-trimethoxyaniline, onto copper surfaces demonstrates potential for corrosion inhibition. []
  • 2-Acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones: These compounds, synthesized from the reaction of 3,4,5-trimethoxyaniline with 2-acyl-1,4-naphthoquinones, show potential cytotoxic activity against cancer cells. [, ]
  • Oligo/polyamines and polyphenols: 3,4,5-Trimethoxyaniline is a precursor in the synthesis of these polymers, which have potential applications in materials science due to their thermal stability and conductivity. []
  • Spiro compounds: Unique spiro compounds like spiro[2H-indole-2,1′-1H-isoindole]-3,3′-diones can be synthesized using 3,4,5-trimethoxyaniline as a starting material. []

Q6: Has 3,4,5-trimethoxyaniline been explored for its potential as a dihydrofolate reductase (DHFR) inhibitor?

A6: Yes, research has explored the synthesis and DHFR inhibitory activities of compounds containing a 3,4,5-trimethoxyphenyl group, specifically targeting DHFR from Pneumocystis carinii (pc) and Toxoplasma gondii (tg), which are opportunistic pathogens in AIDS patients. []

Q7: How does the structure of 3,4,5-trimethoxyaniline relate to its activity as a DHFR inhibitor?

A7: Studies on trimetrexate analogues, which share structural similarities with 3,4,5-trimethoxyaniline, have shown that modifications to the phenyl ring, such as the introduction of bulky 2′-bromo substituents, can significantly influence DHFR inhibitory activity and species selectivity. []

Q8: Has computational chemistry been employed in the study of 3,4,5-trimethoxyaniline?

A8: Yes, researchers have used computational methods like Hartree-Fock (HF) and density functional theory (DFT) to investigate the structural properties, vibrational frequencies, and spectral characteristics of 3,4,5-trimethoxyaniline. These studies provide insights into the molecule's electronic structure and vibrational modes. [] Additionally, DFT calculations have been used to assess the stability of products formed in reactions involving 3,4,5-trimethoxyaniline, helping to understand reaction mechanisms and product selectivity. []

Q9: Are there any known pharmacological activities of 3,4,5-trimethoxyaniline?

A9: 3,4,5-Trimethoxyaniline and its derivatives exhibit β-blocking action, as demonstrated in studies comparing their pA2 values to those of propranolol. The introduction of specific functional groups on the nitrogen atom or the side chain of 3,4,5-trimethoxyaniline can modulate its affinity for adrenergic receptors and, therefore, its β-blocking activity. []

Q10: What is known about the stability of 3,4,5-trimethoxyaniline?

A10: While specific information about the stability of 3,4,5-trimethoxyaniline under various conditions is limited in the provided research, we know that its polymeric derivative, poly-3,4,5-trimethoxyaniline (PTMA), exhibits good thermal stability, with a weight loss of 54.18% at 1000 °C according to thermogravimetric analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.